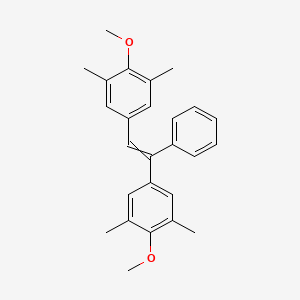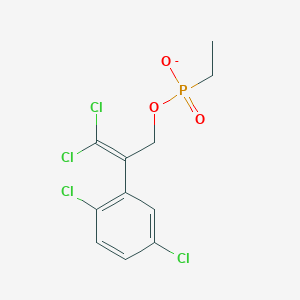
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is a chemical compound characterized by its unique structure, which includes multiple chlorine atoms and a phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and better control over the product’s properties.
化学反応の分析
Types of Reactions
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving phosphonates.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用機序
The mechanism by which 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
Similar Compounds
3,5-Dichloro-2,2,2-trifluoroacetophenone: This compound shares structural similarities but differs in its functional groups and reactivity.
2,3-Dichlorophenylpiperazine: Another related compound, used in different applications due to its distinct chemical properties.
Uniqueness
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is unique due to its combination of chlorine atoms and a phosphonate group, which confer specific reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile tool in scientific research.
特性
CAS番号 |
59149-61-0 |
|---|---|
分子式 |
C11H10Cl4O3P- |
分子量 |
363.0 g/mol |
IUPAC名 |
[3,3-dichloro-2-(2,5-dichlorophenyl)prop-2-enoxy]-ethylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-2-19(16,17)18-6-9(11(14)15)8-5-7(12)3-4-10(8)13/h3-5H,2,6H2,1H3,(H,16,17)/p-1 |
InChIキー |
BZUGTQCITBENTC-UHFFFAOYSA-M |
正規SMILES |
CCP(=O)([O-])OCC(=C(Cl)Cl)C1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
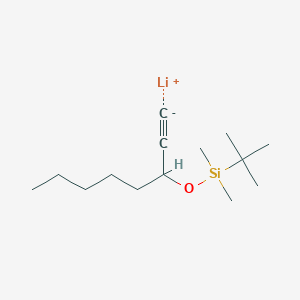
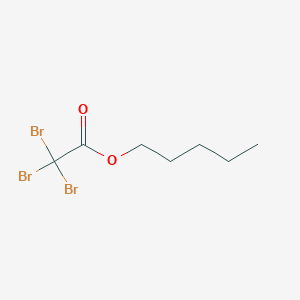
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
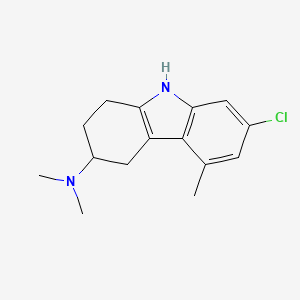

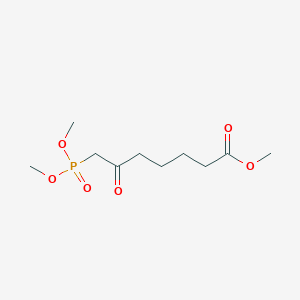
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
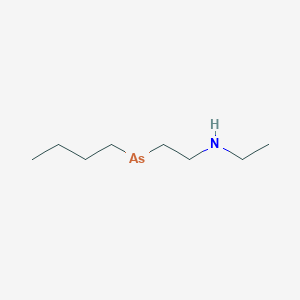
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
